Chloranthalactone B is a naturally occurring compound classified as a lindenane-type sesquiterpenoid. It is primarily derived from the plant Sarcandra glabra, which belongs to the Chloranthaceae family. This compound has garnered attention for its potential therapeutic applications, particularly in the context of inflammation and other biological processes.
Chloranthalactone B falls under the category of sesquiterpenoids, which are a class of terpenes consisting of three isoprene units. These compounds are known for their diverse biological activities and are often studied for their potential pharmacological properties.
The synthesis of Chloranthalactone B can be achieved through various methods, including total synthesis and biomimetic approaches. Total synthesis involves constructing the compound from simpler organic molecules through a series of chemical reactions.
One notable synthetic route involves starting from commercially available precursors and utilizing reactions such as cycloaddition and oxidation. For instance, researchers have explored methods that include Diels-Alder reactions and other cyclization strategies to construct the complex structure of Chloranthalactone B .
Chloranthalactone B has a molecular formula of and features a unique five-membered lactone ring along with various functional groups characteristic of sesquiterpenoids. The structural elucidation is often performed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its composition and arrangement .
Chloranthalactone B undergoes various chemical reactions, including oxidation, reduction, and substitution processes. These reactions can modify its functional groups or alter its structure, which may impact its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reduction processes. The conditions under which these reactions occur—such as temperature, solvent choice, and atmosphere—are crucial for achieving desired outcomes.
Chloranthalactone B exhibits anti-inflammatory properties by modulating various signaling pathways in cells. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha in lipopolysaccharide-stimulated macrophages.
Research indicates that Chloranthalactone B acts at the transcriptional level to downregulate inducible nitric oxide synthase and cyclooxygenase-2 expression, thereby reducing inflammation . This mechanism underscores its potential utility in treating inflammatory diseases.
Chloranthalactone B typically appears as colorless crystals with notable stability under controlled conditions. Its solubility may vary depending on the solvent used, influencing its extraction and application in research.
Relevant analyses often involve chromatographic techniques to assess purity and stability over time .
Chloranthalactone B has several scientific uses, particularly in pharmacology:
Sarcandra glabra (Thunb.) Nakai (Chloranthaceae), known as Zhong Jie Feng or Cao Shan Hu in Chinese medicine, has been utilized for over 1,300 years. First documented in the Tang Dynasty’s Ben Cao Shi Yi (AD 741), it gained prominence during the Qing Dynasty for treating inflammatory conditions, traumatic injuries, fractures, and infections like sore throat and abscesses [1] [7]. Its ethnomedical applications span multiple Asian ethnic groups:
Modern clinical applications include treatments for pneumonia, viral myocarditis, and thrombocytopenia. The plant’s efficacy led to 38 Chinese patent medicines approved by the State Food and Drug Administration [1]. Table 1 summarizes key traditional uses:
Table 1: Ethnomedical Applications of Sarcandra glabra
Ethnic Group/Region | Medical Applications | Preparation Forms |
---|---|---|
Miao (China) | Traumatic fractures, postpartum recovery | Decoctions, poultices |
Dong (Guizhou) | Appendicitis, influenza | Herbal teas, infusions |
Gannan (Jiangxi) | General anti-inflammatory | Lei Cha (herbal tea blend) |
Modern Clinics | Pneumonia, thrombocytopenia, tumor management | Injectable formulations, tablets |
Chloranthalactone B (CTB), a lindenane-type sesquiterpenoid with molecular formula C₁₅H₁₆O₃, was first isolated from Chloranthus japonicus in 1978. It was later identified as a key bioactive component in Sarcandra glabra through solvent extraction and chromatographic techniques [1] [4]. Key structural features include:
CTB co-occurs with analogs like chloranthalactones A, E, and F in Sarcandra glabra, typically concentrated in aerial parts. Extraction yields vary significantly (0.001%–0.02% dry weight) due to plant age and geography [1] [4]. Table 2 compares its spectral properties:
Table 2: Spectroscopic Signatures of Chloranthalactone B
Spectroscopic Method | Key Identifiers | Bioactive Relevance |
---|---|---|
¹H-NMR | δH 1.90 (3H, s, H-13), 0.65 (1H, s, H-14) | Cyclopropane ring stability |
¹³C-NMR | δC 170.5 (C-12), 152.4 (C-7), 88.1 (C-8) | α,β-unsaturated lactone |
HRESIMS | [M + Na]⁺ at m/z 267.0998 (C₁₅H₁₆O₃Na) | Molecular formula validation |
Lindenane sesquiterpenoids (LS) represent a structurally unique class of natural products characterized by their polycyclic frameworks and oxygenated functional groups. CTB belongs to this group, which includes >350 known monomers, dimers, and oligomers, primarily from Chloranthaceae and Lauraceae families [3] [6]. Their significance lies in:
Table 3 highlights bioactivities of lindenane derivatives:Table 3: Bioactivity of Select Lindenane Sesquiterpenoids
Compound | Class | Key Bioactivities | Mechanistic Insights |
---|---|---|---|
Chloranthalactone B | Monomer | IL-1β inhibition (IC₅₀: 1–15 μM) | AP-1/p38 MAPK suppression [5] [8] |
Shizukaol B | Dimer | Cytotoxicity (IC₅₀: 34.1 nM in HL-60) | B-cell immunosuppression [3] |
Chlotrichene D | Dimer | NO reduction (IC₅₀: 24–33 μM) | Downregulation of iNOS [9] |
9-Hydroxy heterogorgiolide | Monomer | Antileishmanial activity | Superoxide anion inhibition [2] |
Synthetic studies aim to overcome natural scarcity. For example, Zhao’s asymmetric synthesis of (+)-chloranthalactones A and F (2012) enabled structure-activity studies [2] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3